Azido-PEG10-alcohol
Overview
Description
Azido-PEG10-alcohol is a polyethylene glycol derivative containing an azide group and a terminal hydroxyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via click chemistry to yield a stable triazole linkage. The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Mechanism of Action
Target of Action
Azido-PEG10-alcohol is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
This compound contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming a bridge between the target protein and an E3 ubiquitin ligase, this compound facilitates the degradation of the target protein .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media This property could potentially enhance its bioavailability
Result of Action
The primary result of the action of this compound is the degradation of the target protein . This can lead to a decrease in the function of the target protein within the cell, which can have various downstream effects depending on the specific role of the protein.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the CuAAC reaction can be affected by the presence of copper ions Additionally, the stability of the compound may be influenced by factors such as temperature and pH
Biochemical Analysis
Biochemical Properties
Azido-PEG10-alcohol is a PEG derivative containing an azide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Molecular Mechanism
The azide group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage, which is a key feature of Click Chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG10-alcohol typically involves the polymerization of ethylene oxide to prepare high purity amino-polyethylene glycol-alcohol. Subsequent chain-end modification of the heterobifunctional polyethylene glycol affords the desired N-hydroxy succinimidyl-polyethylene glycol-azide derivative . The azide functionality is introduced through a reaction with sodium azide in dimethyl sulfoxide, using triphenylphosphine, iodine, and imidazole as reagents .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to meet commercial demands. The process ensures high purity and consistency, with stringent quality control measures to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: Azido-PEG10-alcohol undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms a stable triazole linkage with molecules containing alkyne groups.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne or bicyclo[6.1.0]nonyne groups.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: No catalyst is required, making it suitable for biological applications.
Major Products Formed:
Scientific Research Applications
Azido-PEG10-alcohol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Azido-PEG-acid
- Azido-PEG-NHS ester
- Azido-PEG-maleimide
- Azido-PEG-phosphonic acid
Comparison: Azido-PEG10-alcohol is unique due to its terminal hydroxyl group, which allows for further derivatization or replacement with other reactive functional groups. This feature distinguishes it from other azido-polyethylene glycol derivatives, such as azido-PEG-acid and azido-PEG-NHS ester, which lack this functional group .
This compound’s versatility and stability make it a valuable compound in various scientific and industrial applications, particularly in the fields of bioconjugation and drug delivery .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N3O10/c21-23-22-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h24H,1-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGCITRFWPBATM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.